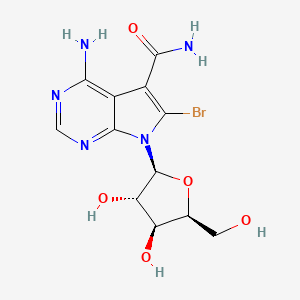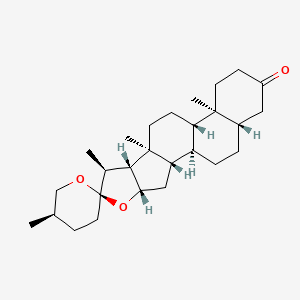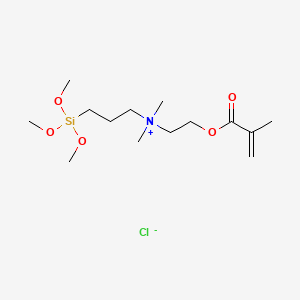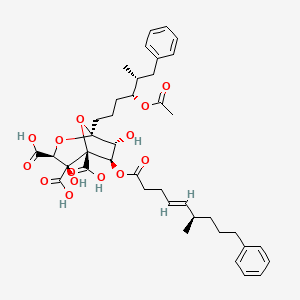
Xylocydine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Xylocydin umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolo[2,3-d]pyrimidin-Kerns. Die Einführung der 6-Brom- und 7-(β-L-Xylofuranosyl)-Gruppen wird durch spezifische Bromierungs- bzw. Glykosylierungsreaktionen erreicht . Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe an der 5-Position .
Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, würde die Synthese von Xylocydin im größeren Maßstab wahrscheinlich eine Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung effizienter Katalysatoren, kontrollierter Reaktionstemperaturen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Xylocydin unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophiler Substitution aufgrund des Vorhandenseins des Bromatoms an der 6-Position .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Xylocydin verwendet werden, umfassen Brom für die Bromierung, Glykosyldonoren für die Glykosylierung und Aminquellen für die Bildung der Carboxamidgruppe . Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Acetonitril .
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Xylocydin selbst, wobei Zwischenverbindungen wie bromiertes Pyrrolo[2,3-d]pyrimidin und glykosylierte Derivate gebildet werden .
Wissenschaftliche Forschungsanwendungen
Xylocydin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Werkzeug verwendet, um die CDK-Hemmung und ihre Auswirkungen auf die Zellzyklusregulation zu untersuchen . In der Biologie wird Xylocydin verwendet, um die Mechanismen der Apoptose und Zellproliferation zu untersuchen . In der Medizin verspricht es als potenzielles Therapeutikum für die Behandlung von Krebs, insbesondere von Hepatom, Hoffnung . Industriell kann Xylocydin bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt werden .
Wirkmechanismus
Xylocydin übt seine Wirkung aus, indem es CDK1 und CDK2 selektiv hemmt, die entscheidende Regulatoren des Zellzyklus sind . Durch die Blockierung der Aktivität dieser Kinasen stört Xylocydin die Phosphorylierung von Zielproteinen wie Nucleolin und Retinoblastomprotein, was zu einem Zellzyklusarrest und Apoptose führt . Diese selektive Hemmung macht Xylocydin besonders wirksam gegen Krebszellen, die CDKs überexprimieren .
Wissenschaftliche Forschungsanwendungen
Xylocydine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study CDK inhibition and its effects on cell cycle regulation . In biology, this compound is employed to investigate the mechanisms of apoptosis and cell proliferation . In medicine, it holds promise as a potential therapeutic agent for the treatment of cancers, especially hepatoma . Industrially, this compound can be used in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research .
Wirkmechanismus
Xylocydine exerts its effects by selectively inhibiting CDK1 and CDK2, which are crucial regulators of the cell cycle . By blocking the activity of these kinases, this compound disrupts the phosphorylation of target proteins such as nucleolin and retinoblastoma protein, leading to cell cycle arrest and apoptosis . This selective inhibition makes this compound particularly effective against cancer cells that overexpress CDKs .
Vergleich Mit ähnlichen Verbindungen
Xylocydin ist einzigartig in seiner hohen Selektivität für CDK1 und CDK2 im Vergleich zu anderen CDK-Inhibitoren wie Olomoucin und Roscovitin . Während diese Verbindungen auch CDKs hemmen, hat Xylocydin eine größere Potenz und Spezifität gezeigt, was es zu einem effektiveren Induktor der Apoptose in Krebszellen macht . Ähnliche Verbindungen umfassen Olomoucin, Roscovitin und Flavopiridol, die alle auf CDKs abzielen, jedoch mit unterschiedlichem Selektivitätsgrad und Wirksamkeit .
Eigenschaften
Molekularformel |
C12H14BrN5O5 |
|---|---|
Molekulargewicht |
388.17 g/mol |
IUPAC-Name |
4-amino-6-bromo-7-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)/t3-,6+,7-,12-/m0/s1 |
InChI-Schlüssel |
DMXIHKQKBYZIHM-YJMZUNRSSA-N |
SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |
Isomerische SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)O)Br)C(=O)N)N |
Kanonische SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyme |
Xylocydine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B1683534.png)








